molecular formula C11H26IN B1197159 Octyltrimethylammonium iodide CAS No. 14251-76-4

Octyltrimethylammonium iodide

Cat. No.: B1197159
CAS No.: 14251-76-4
M. Wt: 299.24 g/mol
InChI Key: RRIQOXRRSJKRFR-UHFFFAOYSA-M
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Description

Octyltrimethylammonium iodide (C₁₁H₂₆IN) is a quaternary ammonium salt characterized by an octyl chain attached to a trimethylammonium group with an iodide counterion. With a molecular weight of approximately 299.24 g/mol (calculated based on its bromide analog ), this compound is widely utilized in surfactant applications and liquid-liquid extraction processes. Its lipophilic octyl chain enhances solubility in organic solvents, making it effective in phase-transfer catalysis and metal ion extraction, particularly in acidic media .

Properties

CAS No.

14251-76-4

Molecular Formula

C11H26IN

Molecular Weight

299.24 g/mol

IUPAC Name

trimethyl(octyl)azanium;iodide

InChI

InChI=1S/C11H26N.HI/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

RRIQOXRRSJKRFR-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[I-]

Related CAS

15461-38-8 (Parent)

Synonyms

octyltrimethylammonium
octyltrimethylammonium bromide
octyltrimethylammonium chloride
octyltrimethylammonium iodide
trimethyloctylammonium

Origin of Product

United States

Comparison with Similar Compounds

Halide Counterparts: Chloride and Bromide Analogs

The choice of halide anion significantly influences the compound’s properties and applications. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Applications Extraction Efficiency & Conditions
Octyltrimethylammonium iodide C₁₁H₂₆IN 299.24 Surfactant, potential extraction agent Not explicitly studied in provided data
Octyltrimethylammonium chloride C₁₁H₂₆ClN 219.79 Sb(V) extraction from 0.5 M H₂SO₄ Quantitative Sb(V) extraction in chloroform
Octyltrimethylammonium bromide C₁₁H₂₆BrN 252.23 Limited data; likely surfactant uses N/A
  • Anion Impact : The chloride form demonstrates high efficiency for antimony(V) extraction under specific acidic conditions, while iodide’s larger anion may alter solubility and extraction kinetics. Chloride’s use in chloroform highlights solvent compatibility differences .

Alkyl Chain Length Variants: Tetramethylammonium vs. Octyltrimethylammonium

Shorter alkyl chains, such as in tetramethylammonium iodide (C₄H₁₂IN), contrast sharply with this compound:

Compound Alkyl Chain Length Applications Key Properties
Tetramethylammonium iodide C4 (short) Organic synthesis iodination reagent High polarity, water solubility
This compound C8 (long) Extraction, surfactant systems Enhanced lipophilicity, micelle formation
  • Functional Differences : The shorter chain in tetramethylammonium iodide favors polar reactions (e.g., aromatic iodination under mild conditions ), while the octyl chain improves organic phase partitioning for metal extraction .

Aromatic vs. Aliphatic Quaternary Ammonium Salts

Benzyltrimethylammonium iodide (aromatic) and this compound (aliphatic) exhibit structural and functional contrasts:

  • Often employed as a phase-transfer catalyst in polar solvents .
  • This compound: The aliphatic chain prioritizes nonpolar interactions, making it superior for stabilizing emulsions or extracting metals from acidic solutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing octyltrimethylammonium iodide, and how can purity be optimized?

  • Methodology : Quaternary ammonium iodides are typically synthesized via alkylation of tertiary amines with alkyl iodides. For this compound, trimethylamine can react with 1-iodooctane in a polar solvent (e.g., ethanol) under reflux. Purity optimization involves recrystallization from acetone/ether mixtures and characterization via 1H^1\text{H} NMR (to confirm alkyl chain integration) and elemental analysis. Counterion exchange (e.g., replacing bromide with iodide in analogous compounds) may require metathesis with potassium iodide in aqueous solution, followed by solvent evaporation .
  • Critical Note : Direct synthesis data for the iodide derivative is limited; protocols are inferred from bromide analogs (e.g., octyltrimethylammonium bromide) and related quaternary ammonium iodides like methylammonium iodide .

Q. Which spectroscopic and thermal characterization methods are most effective for confirming the structure and stability of this compound?

  • Methodology :

  • FTIR : Identify C-H stretching (2800–3000 cm1^{-1}) and N-CH3_3 deformation (1480–1380 cm1^{-1}) bands. Compare with bromide analogs to distinguish iodide-specific vibrations .
  • TGA : Assess thermal stability by monitoring mass loss at 150–250°C, typical for quaternary ammonium salt decomposition. A sharp mass loss curve indicates high purity .
  • XRD : Confirm crystalline structure; compare with known iodide perovskites (e.g., CH3_3NH3_3SnI3_3) for lattice parameter similarities .
    • Data Interpretation : Discrepancies in melting points (e.g., bromide derivatives melt at ~250°C) may arise from iodide’s lower lattice energy, requiring differential scanning calorimetry (DSC) validation .

Advanced Research Questions

Q. How does the iodide counterion influence the surfactant properties of this compound compared to its bromide analog in colloidal systems?

  • Experimental Design : Compare critical micelle concentration (CMC) using conductivity measurements. Iodide’s larger ionic radius and lower hydration energy may reduce CMC and enhance aggregation in nonpolar solvents. Use dynamic light scattering (DLS) to assess micelle size and zeta potential in aqueous/organic phases .
  • Contradiction Analysis : While bromide surfactants (e.g., C8/C16) are well-documented in organoclay modification, iodide’s higher polarizability may improve intercalation in layered materials but increase sensitivity to oxidation (e.g., Sn2+^{2+} → Sn4+^{4+} in perovskites) .

Q. Can this compound act as a templating agent or precursor in hybrid perovskite synthesis, and what challenges arise in controlling crystallinity?

  • Methodology : Test its use in lead/tin iodide perovskite frameworks (e.g., CH3_3NH3_3PbI3_3) by substituting methylammonium cations. Monitor crystal growth via in-situ XRD and photoluminescence (PL) spectroscopy. Challenges include:

  • Oxidative Doping : Iodide’s redox activity may unintentionally dope perovskites, leading to p-type conductivity (observed in Sn-based analogs) .
  • Phase Transitions : Thermal analysis (TGA-DSC) is critical to identify stability thresholds, as seen in CsPbI3_3 (~310°C phase transitions) .
    • Data Table :
PropertyThis compound (Inferred)Methylammonium Iodide
Decomposition Temp.~200°C~250°C
Ionic Radius (I^-)220 pm220 pm
Conductivity Typep-type (if oxidized)p/n-type (process-dependent)

Q. What are the best practices for mitigating oxidation and hygroscopicity in this compound during storage and handling?

  • Protocols :

  • Storage : Use desiccated, amber vials under inert gas (N2_2/Ar) to prevent iodide oxidation and moisture uptake.
  • Handling : Employ gloveboxes with O2_2/H2_2O monitors (<1 ppm) during weighing. Use nitrile gloves (tested via ASTM D6977) and safety goggles compliant with EN166 standards .
    • Validation : Periodic FTIR and Karl Fischer titration to monitor degradation and water content .

Methodological and Reproducibility Considerations

Q. How can researchers resolve contradictions in reported properties of quaternary ammonium iodides (e.g., conductivity, stability) across studies?

  • Approach :

Synthetic Reproducibility : Document solvent purity, reaction time, and drying conditions (e.g., vacuum vs. air-drying).

Environmental Controls : Specify humidity/temperature during testing (e.g., resistivity measurements vary with ambient moisture) .

Cross-Validation : Compare data with structurally similar compounds (e.g., hexyltrimethylammonium iodide) to isolate alkyl chain effects .

Q. What experimental controls are essential when studying this compound in electrochemical applications?

  • Controls :

  • Blank Electrolytes : Test iodide-free electrolytes to distinguish Faradaic vs. capacitive contributions.
  • Reference Electrodes : Use non-corrosive references (e.g., Ag/AgCl in non-aqueous systems) to avoid iodide interference.
  • Stability Tests : Cyclic voltammetry over 100+ cycles to assess redox reversibility and decomposition .

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